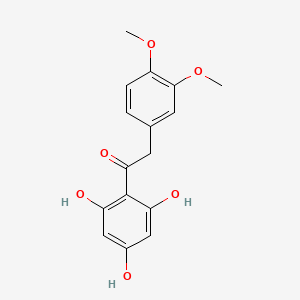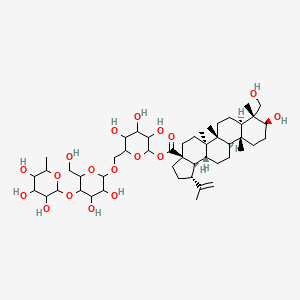![molecular formula C9H22NO2PS B1202193 2-[Di(propan-2-yl)amino]ethylsulfanyl-methylphosphinic acid CAS No. 73207-98-4](/img/structure/B1202193.png)
2-[Di(propan-2-yl)amino]ethylsulfanyl-methylphosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Di(propan-2-yl)amino]ethylsulfanyl-methylphosphinic acid is a potent organophosphate compound known for its inhibitory effects on acetylcholinesterase, an enzyme crucial for nerve function.
Métodos De Preparación
The synthesis of diisopropylaminoethyl methyl thiolophosphonate typically involves the reaction of diisopropylamine with ethyl methylphosphonothioate. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and purity .
Análisis De Reacciones Químicas
2-[Di(propan-2-yl)amino]ethylsulfanyl-methylphosphinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides, which may alter the compound’s toxicity and reactivity.
Hydrolysis: The compound can hydrolyze to form less toxic products such as ethyl methylphosphonic acid.
Common reagents used in these reactions include oxidizing agents, water, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[Di(propan-2-yl)amino]ethylsulfanyl-methylphosphinic acid has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of organophosphates and their interactions with various reagents.
Biology: Investigated for its effects on acetylcholinesterase and other enzymes, providing insights into nerve agent toxicity and potential antidotes.
Medicine: Research into potential therapeutic applications, including the development of treatments for nerve agent poisoning.
Industry: Utilized in the development of pesticides and other chemical products
Mecanismo De Acción
The primary mechanism of action for diisopropylaminoethyl methyl thiolophosphonate involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter essential for nerve function. By inhibiting acetylcholinesterase, the compound causes an accumulation of acetylcholine, leading to overstimulation of nerves and potentially fatal consequences. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the enzyme from functioning .
Comparación Con Compuestos Similares
2-[Di(propan-2-yl)amino]ethylsulfanyl-methylphosphinic acid is similar to other organophosphate compounds such as:
VX: Another highly toxic nerve agent with similar inhibitory effects on acetylcholinesterase.
Sarin: A less stable but equally potent nerve agent.
Tabun: An older nerve agent with similar mechanisms of action but different chemical properties.
What sets diisopropylaminoethyl methyl thiolophosphonate apart is its specific structure, which influences its stability, solubility, and reactivity compared to these other compounds .
Propiedades
Número CAS |
73207-98-4 |
|---|---|
Fórmula molecular |
C9H22NO2PS |
Peso molecular |
239.32 g/mol |
Nombre IUPAC |
2-[di(propan-2-yl)amino]ethylsulfanyl-methylphosphinic acid |
InChI |
InChI=1S/C9H22NO2PS/c1-8(2)10(9(3)4)6-7-14-13(5,11)12/h8-9H,6-7H2,1-5H3,(H,11,12) |
Clave InChI |
UOXJNGFFPMOZDM-UHFFFAOYSA-N |
SMILES |
CC(C)N(CCSP(=O)(C)O)C(C)C |
SMILES canónico |
CC(C)N(CCSP(=O)(C)O)C(C)C |
| 73207-98-4 | |
Sinónimos |
compound A4 diisopropylaminoethyl methyl thiolophosphonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Chloro-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1202119.png)

![[5-amino-1-(chloromethyl)-1,2-dihydrobenzo[e]indol-3-yl]-(5,6,7-trimethoxy-1H-indol-2-yl)methanone](/img/structure/B1202122.png)

![Methyl 5-benzyl-2-hydroxy-11-methylidene-6-oxobenzo[b]carbazole-1-carboxylate](/img/structure/B1202125.png)





